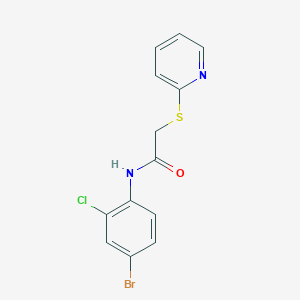![molecular formula C25H22N2 B283012 N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, also known as MNBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNBA is a naphthalene-based Schiff base ligand that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine varies depending on its application. In medicinal chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway. In antimicrobial applications, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine disrupts the bacterial cell membrane, leading to cell death. In material science, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine acts as a ligand and forms coordination bonds with metal ions, leading to the formation of MOFs.
Biochemical and Physiological Effects:
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the formation of MOFs. N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has also been shown to have low toxicity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is its versatility in various scientific applications. N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be easily synthesized through various methods and can be used as a ligand in the synthesis of MOFs or as a fluorescent probe for the detection of metal ions. However, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has some limitations, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, including:
1. Further studies on the anticancer properties of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, including its potential use in combination with other anticancer agents.
2. Development of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine-based MOFs for gas storage and separation, catalysis, and drug delivery.
3. Investigation of the potential use of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine as an antimicrobial agent in vivo.
4. Development of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine-based fluorescent probes for the detection of metal ions in biological and environmental samples.
5. Studies on the stability and solubility of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine under different conditions.
In conclusion, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Further research on N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is needed to fully explore its potential.
Synthesis Methods
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be synthesized through various methods, including the condensation of 1-naphthylamine and 1-methyl-3-formylindole, followed by the reduction of the Schiff base with sodium borohydride. Another method involves the reaction of 1-naphthylamine and 1-methyl-3-indolylmethanol in the presence of a catalyst. The synthesized N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be further purified through column chromatography.
Scientific Research Applications
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has shown promising results as an anticancer agent, as it induces apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent and as a drug carrier.
In material science, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. In analytical chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been used as a fluorescent probe for the detection of various metal ions.
properties
Molecular Formula |
C25H22N2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-N,4-N-dinaphthalen-1-ylpentane-2,4-diimine |
InChI |
InChI=1S/C25H22N2/c1-18(26-24-15-7-11-20-9-3-5-13-22(20)24)17-19(2)27-25-16-8-12-21-10-4-6-14-23(21)25/h3-16H,17H2,1-2H3 |
InChI Key |
BRKONHYIEZCXEU-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)CC(=NC3=CC=CC4=CC=CC=C43)C |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)CC(=NC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)

![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B282939.png)
![N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282944.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![methyl 2-({[(4-benzyl-5-{4-[(3-methylbenzoyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B282954.png)